![molecular formula C8H10ClN5 B11715697 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride typically involves the reaction of 4-chloromethyl aniline with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings to maintain product quality and yield .
化学反应分析
Types of Reactions
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amine forms, and various substituted tetrazole derivatives .
科学研究应用
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]benzoic acid
- 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]phenol
- 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Uniqueness
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline group allows for additional functionalization and derivatization, making it a versatile compound for various applications .
属性
分子式 |
C8H10ClN5 |
|---|---|
分子量 |
211.65 g/mol |
IUPAC 名称 |
4-(2H-tetrazol-5-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H |
InChI 键 |
WOEQPSMZLLEDBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=NNN=N2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


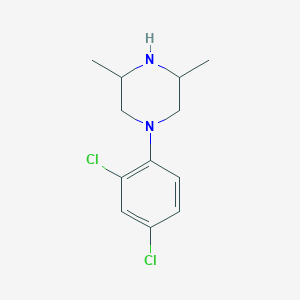
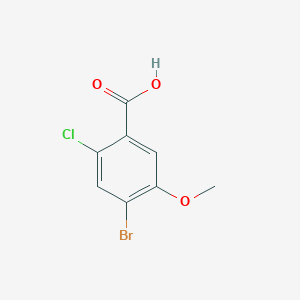
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
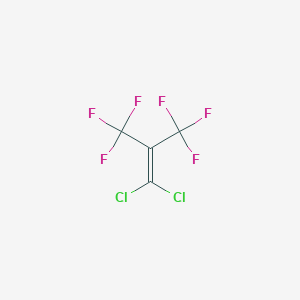
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
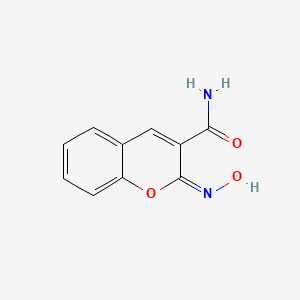
![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
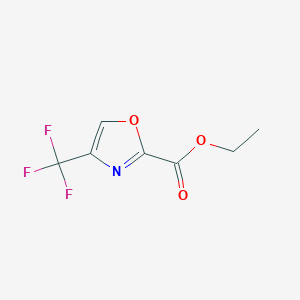
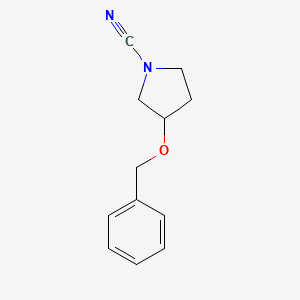
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
